molecular formula C13H10N4O3S B2594324 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid CAS No. 850911-54-5

2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid

Cat. No.: B2594324
CAS No.: 850911-54-5
M. Wt: 302.31
InChI Key: CLZMJCQSDUEKAE-UHFFFAOYSA-N
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Description

The compound “2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid” is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles . These heterocycles include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .


Synthesis Analysis

The compound has been synthesized using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate was used to synthesize a series of polyfunctionally substituted heterocycles . The synthetic strategies adopted for the synthesis of the intermediates and target compounds are depicted in the referenced paper .


Molecular Structure Analysis

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a nitrogen-based hetero-aromatic ring structure . The compound also includes a phenyl group and a sulfanyl acetic acid group .


Chemical Reactions Analysis

The compound has been involved in reactions to synthesize polyfunctionally substituted heterocycles . These reactions involve the use of the compound as a key intermediate .

Scientific Research Applications

Synthesis and Antioxidant Activity

Research indicates the synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, showing antioxidant activity nearly equal to that of ascorbic acid. This points to its potential application in developing antioxidant agents (El‐Mekabaty, 2015).

Antimicrobial Applications

Another study focused on the synthesis of pyrazole derivatives and their evaluation as antimicrobial agents. The compounds synthesized showed a moderate degree of potent antimicrobial activity, indicating the potential use of this compound in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Antibacterial Agent Synthesis

Further research into synthesizing new heterocyclic compounds containing a sulfonamido moiety aimed at producing antibacterial agents revealed that several synthesized compounds exhibited high activities, suggesting this compound's role in creating effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Catalysis in Organic Synthesis

Studies have also explored the use of related sulfuric acid esters as recyclable catalysts for condensation reactions, offering an efficient and environmentally friendly approach to synthesizing complex organic molecules, which could extend to the synthesis and functionalization of compounds like 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid (Tayebi et al., 2011).

Herbicide Development

Moreover, the rational design and bioactive conformation analysis of pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS), highlight the agricultural applications of related compounds. This research could inform the development of new herbicides, suggesting potential agricultural uses for the compound (He et al., 2007).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, compounds with similar structures have shown various biological and pharmacological activities . For instance, pyrazolopyrimidinones, being purine analogs, have shown antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Given its role as a key intermediate in the synthesis of various heterocycles , it could be used to develop new drugs with potential chemotherapeutic activities.

Properties

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-10(19)7-21-13-15-11-9(12(20)16-13)6-14-17(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZMJCQSDUEKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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